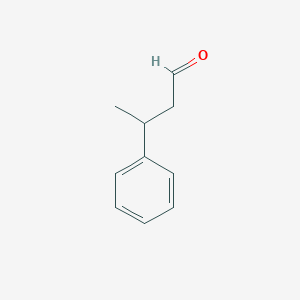

3-Phenylbutyraldehyde

Beschreibung

The exact mass of the compound 3-Phenylbutyraldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenylbutyraldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylbutyraldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHGOWDLVRDUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047098 | |

| Record name | 3-Phenylbutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanal, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16251-77-7 | |

| Record name | 3-Phenylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16251-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbutanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylbutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenylbutyraldehyd | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLBUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B5MVX2XGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic data of 3-Phenylbutyraldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenylbutyraldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Phenylbutyraldehyde (also known as 3-phenylbutanal), a key intermediate and fragrance component. Aimed at researchers, chemists, and quality control specialists, this document delves into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the correlation between molecular structure and spectral features, offering field-proven insights into data interpretation and providing standardized protocols for data acquisition.

Introduction and Molecular Structure

3-Phenylbutyraldehyde (C₁₀H₁₂O, Molar Mass: 148.20 g/mol ) is a chiral aldehyde featuring a phenyl group at the beta-position relative to the carbonyl carbon.[1] This structural arrangement gives rise to distinct and predictable spectroscopic signatures, which are crucial for its identification, purity assessment, and structural elucidation in various matrices. Understanding these signatures is fundamental for professionals in drug development, flavor and fragrance chemistry, and synthetic organic chemistry.

This guide serves as a practical reference, detailing the expected spectral data and the underlying chemical principles that govern the interaction of 3-Phenylbutyraldehyde with different spectroscopic techniques.

Molecular Structure Overview

The chemical structure contains several key features that are readily identifiable by spectroscopy: a monosubstituted benzene ring, a chiral methine center, a methylene group, a methyl group, and an aldehyde functional group.

Caption: Key ¹H-¹H coupling relationships in 3-Phenylbutyraldehyde.

Experimental Protocol: ¹H NMR Acquisition

This protocol is a self-validating system for obtaining a high-resolution spectrum.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Phenylbutyraldehyde and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis is required.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and accumulating 8-16 scans to ensure a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. For 3-Phenylbutyraldehyde, ten distinct carbon signals are expected.

Interpretation of the ¹³C NMR Spectrum

The chemical shifts are determined by the hybridization and electronic environment of each carbon atom. The carbonyl carbon is the most deshielded, appearing at the lowest field.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~202.5 |

| Aromatic (C-ipso) | ~145.0 |

| Aromatic (C-ortho, C-meta, C-para) | ~126.0 - 129.0 |

| Methylene (-CH₂-) | ~52.0 |

| Benzylic Methine (-CH-) | ~35.0 |

| Methyl (-CH₃) | ~22.0 |

Note: Data is representative and sourced from aggregated information on PubChem.[1][2]

Expert Insights:

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons. A DEPT-135 experiment would show CH₃ and CH signals as positive peaks, and CH₂ signals as negative peaks. The quaternary ipso-carbon and the carbonyl carbon would be absent.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~50-100 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Use a standard proton-decoupled pulse sequence to ensure each unique carbon appears as a single sharp line. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is common.

-

Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Reference the spectrum to the solvent peak (e.g., CDCl₃ triplet at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation of the IR Spectrum

The spectrum is dominated by absorptions from the aldehyde and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3030-3080 | Aromatic C-H Stretch | Medium |

| ~2970 | Aliphatic C-H Stretch | Medium |

| ~2820, ~2720 | Aldehyde C-H Stretch (Fermi doublet) | Weak-Medium |

| ~1725 | Aldehyde C=O Stretch | Strong |

| ~1600, ~1495, ~1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~700, ~750 | C-H Out-of-plane bend (monosubstituted) | Strong |

Note: Data is representative and sourced from aggregated information on PubChem.[1]

Expert Insights:

-

The most diagnostic peak is the intense C=O stretch around 1725 cm⁻¹. Its position confirms the presence of a saturated aldehyde.

-

The presence of the two weak-to-medium bands at ~2820 and ~2720 cm⁻¹ is highly characteristic of an aldehyde C-H stretch and provides strong confirmatory evidence.

Experimental Protocol: IR Acquisition

-

Sample Preparation: As 3-Phenylbutyraldehyde is a liquid, the simplest method is to place a single drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

-

Background Scan: Place the empty salt plates (or an empty ATR crystal) in the spectrometer and run a background scan. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the sample holder from the final spectrum.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering valuable clues to its structure.

Interpretation of the Mass Spectrum

Upon electron ionization (EI), 3-Phenylbutyraldehyde undergoes predictable fragmentation. The molecular ion peak is expected at an m/z corresponding to its molecular weight.

| m/z Value | Proposed Fragment | Significance |

| 148 | [C₁₀H₁₂O]⁺ | Molecular Ion (M⁺) |

| 105 | [C₈H₉]⁺ | Base Peak (Benzylic cleavage) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzylic fragments) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: Fragmentation data is based on theoretical principles and aggregated data from PubChem.[1][3]

Expert Insights:

-

Benzylic Cleavage: The most favorable fragmentation pathway is the cleavage of the bond between the benzylic carbon and the adjacent methylene carbon. This results in the formation of a highly stable secondary benzylic carbocation at m/z 105 . Due to its stability, this fragment is typically the base peak (the most abundant ion).

-

McLafferty Rearrangement: While possible for aldehydes, the McLafferty rearrangement is less likely to be a major pathway here compared to the highly favorable benzylic cleavage.

Caption: Primary fragmentation pathway of 3-Phenylbutyraldehyde in EI-MS.

Experimental Protocol: MS Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification.

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV. This provides reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the resulting spectrum against a reference library (e.g., NIST, Wiley) for confirmation.

Conclusion

The spectroscopic analysis of 3-Phenylbutyraldehyde provides a clear and consistent dataset for its unequivocal identification. The ¹H and ¹³C NMR spectra precisely map the proton and carbon skeletons, IR spectroscopy confirms the presence of key aldehyde and aromatic functional groups, and mass spectrometry validates the molecular weight while revealing a characteristic fragmentation pattern dominated by a stable benzylic cation. Together, these techniques form a robust analytical workflow for the characterization of 3-Phenylbutyraldehyde in research and industrial settings.

References

-

PubChem. (n.d.). 3-Phenylbutanal (CID 85979). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylbutanal, (R)- (CID 10877278). National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-Phenylbutyraldehyde. Merck KGaA. Retrieved from the product page for CAS No. 16251-77-7.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

Technical Guide: Chiral Properties & Synthesis of 3-Phenylbutyraldehyde Enantiomers

Executive Summary

3-Phenylbutyraldehyde (also known as Trifernal or

This guide provides a rigorous technical framework for the asymmetric synthesis, absolute configuration assignment, and analytical separation of 3-phenylbutyraldehyde enantiomers, moving beyond basic textbook definitions to field-proven protocols.

Structural & Stereochemical Fundamentals

The molecule contains a chiral center at the

| Property | Data |

| IUPAC Name | 3-Phenylbutanal |

| CAS Number | 16251-77-7 |

| Chiral Center | C3 (Beta-carbon) |

| Molecular Formula | |

| Molecular Weight | 148.20 g/mol |

| Boiling Point | 93-94 °C @ 16 mmHg |

| Oxidation Product | 3-Phenylbutyric acid (Configuration retained) |

Absolute Configuration

The absolute configuration is designated as (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.[1]

-

Correlation: The absolute configuration is typically established by oxidation to 3-phenylbutyric acid , a well-characterized reference standard.

-

Warning: Optical rotation (

) is solvent-dependent and concentration-dependent. While literature often associates the (+)-rotation of the acid with the (S)-configuration in specific solvents, relying solely on sign without an authentic standard or derivative analysis (e.g., X-ray of a hydrazone derivative) is a common source of error in early-stage development.

Asymmetric Synthesis: The Rhodium-Catalyzed Protocol

The most robust method for generating high-ee 3-phenylbutyraldehyde is the Hayashi-Miyaura reaction —the asymmetric conjugate addition of phenylboronic acid to crotonaldehyde. Unlike organocatalytic reductions which may suffer from lower turnover numbers, the Rh(I)-catalyzed pathway offers scalability and high enantioselectivity.

Mechanism of Action

The reaction proceeds via a Rh(I)/chiral diene or phosphine complex. The catalytic cycle involves transmetallation, olefin insertion, and hydrolysis.

Figure 1: Catalytic cycle for the asymmetric conjugate addition of phenylboronic acid to crotonaldehyde.

Experimental Protocol: Enantioselective Conjugate Addition

Objective: Synthesis of (R)-3-phenylbutyraldehyde with >90% ee.

Reagents:

-

Phenylboronic acid (1.5 equiv)

-

Crotonaldehyde (1.0 equiv)

- (3 mol%)

-

Chiral Ligand: (R)-BINAP or (R,R)-DIOP (3.3 mol%)

-

Solvent: 1,4-Dioxane/Water (10:1)

-

Base:

(0.5 equiv)

Step-by-Step Methodology:

-

Catalyst Formation (In Situ):

-

In a glovebox or under strict Argon atmosphere, charge a dried Schlenk flask with

and the chiral ligand. -

Add degassed 1,4-dioxane. Stir at room temperature for 15 minutes to generate the active chiral Rh-complex (indicated by a color change, typically to deep orange/red).

-

-

Reagent Addition:

-

Add phenylboronic acid and

to the catalyst solution. -

Add degassed water. The presence of water is critical for the hydrolysis step of the oxa-

-allyl intermediate [1].

-

-

Reaction Initiation:

-

Cool the mixture to 10°C to suppress polymerization of crotonaldehyde.

-

Add crotonaldehyde dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12–24 hours.

-

-

Work-up & Purification:

-

Quench with saturated

. Extract with diethyl ether ( -

Dry organics over

and concentrate carefully (the aldehyde is volatile). -

Purification: Flash chromatography on silica gel (Hexane/EtOAc 95:5). Note: Avoid highly acidic silica to prevent racemization.

-

Analytical Characterization

Validating the enantiomeric excess (ee) is the most critical quality control step. Chiral Gas Chromatography (GC) is preferred over HPLC for this volatile aldehyde as it requires no derivatization.

Analytical Workflow

Figure 2: Workflow for the determination of enantiomeric excess.

Standard Operating Procedure: Chiral GC

| Parameter | Setting |

| Column | Beta-DEX 120 or CP-Chirasil-Dex CB (25m |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Injector | Split (50:1) @ 220°C |

| Detector | FID @ 250°C |

| Oven Program | 90°C (hold 2 min) |

| Elution Order | Typically (S)-enantiomer elutes before (R)-enantiomer (Verify with standards) |

Calculation of Enantiomeric Excess (ee):

Synthetic Utility in Drug Development

3-Phenylbutyraldehyde is rarely the final API; it is a "chiral pivot." Its primary utility lies in its conversion to amines and acids without loss of stereochemical integrity.

Reductive Amination (Chiral Amines)

Reaction with primary amines followed by reduction (using

-

Protocol Note: Perform imine formation in the presence of molecular sieves to drive equilibrium before adding the reducing agent.

Pinnick Oxidation (Chiral Acids)

Oxidation to 3-phenylbutyric acid using

-

Relevance: 3-Phenylbutyric acid is a known HDAC inhibitor and a chaperone molecule used in treating urea cycle disorders [2]. The aldehyde route allows for the introduction of the chiral center before oxidation, often providing higher ee than direct hydrogenation of the acid precursor.

References

-

Hayashi, T., et al. "Rh-Catalyzed Asymmetric Addition of Organoboron Reagents to

-Unsaturated Carbonyl Compounds." Chemical Reviews, 2003. -

Simoni, S., et al. "Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid." Applied and Environmental Microbiology, 1996.

-

BenchChem. "Chiral HPLC Method for the Enantioselective Separation of 3-Phenylbutan-2-one" (Analogous Methodology).

-

Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC."

-

Sigma-Aldrich. "3-Phenylbutyraldehyde Product Specification & Safety."

Sources

Stereoselective Fabrication of (R)- and (S)-3-Phenylbutyraldehyde: A Technical Guide

Strategic Overview

3-Phenylbutyraldehyde (CAS: 16251-77-7) is a critical chiral building block in the synthesis of complex pharmaceuticals, including calcium channel blockers and antidepressant agents. The molecule possesses a stereogenic center at the C3 position. The biological activity of downstream APIs often depends strictly on the enantiomeric purity of this intermediate.

This guide details two distinct, high-fidelity synthetic routes to access both (R) and (S) enantiomers with high enantiomeric excess (

-

Route A (Metal-Catalyzed): Rhodium-catalyzed asymmetric conjugate addition. Best for scalability and versatility with substituted phenyl rings.

-

Route B (Organocatalytic): Enantioselective transfer hydrogenation. Best for metal-free requirements and green chemistry compliance.

Route A: Rhodium-Catalyzed Asymmetric Conjugate Addition

This method utilizes the Hayashi-Miyaura reaction , involving the 1,4-addition of phenylboronic acid to crotonaldehyde. It is the industry "gold standard" due to its high regioselectivity and enantiocontrol.

Mechanistic Causality

The reaction relies on a Rh(I) complex coordinated with a chiral ligand (typically a chiral diene or bisphosphine like BINAP).

-

Transmetallation: The phenyl group transfers from boron to the Rh center.

-

Olefin Insertion: The Rh-Ph species coordinates to the olefin of crotonaldehyde. The chiral ligand creates a steric pocket that forces the phenyl group to add to the Si or Re face of the alkene, establishing the C3 stereocenter.

-

Hydrolysis: The resulting oxo-

-allyl rhodium species undergoes hydrolysis to release the product and regenerate the catalyst.

Experimental Protocol

Target: (S)-3-Phenylbutyraldehyde (using (S)-BINAP)

-

Reagents:

-

Crotonaldehyde (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

- (3 mol%)

-

(S)-BINAP (6 mol%)

-

Base:

(1.0 equiv) -

Solvent: 1,4-Dioxane/Water (10:1)

-

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a Schlenk flask under

, dissolve -

Addition: Add phenylboronic acid and aqueous

. -

Initiation: Cool the mixture to 0°C to suppress polymerization. Add crotonaldehyde dropwise over 20 minutes.

-

Reaction: Stir at 25°C for 12 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with saturated

. Extract with diethyl ether ( -

Purification: Flash column chromatography (Silica gel, Pentane/Ether gradient).

Note on Chirality: To obtain the (R)-enantiomer , simply substitute (S)-BINAP with (R)-BINAP in Step 1.

Catalytic Cycle Visualization

Figure 1: The catalytic cycle for the Rh-catalyzed 1,4-addition. The stereochemistry is determined during the olefin coordination step.

Route B: Organocatalytic Transfer Hydrogenation

For applications where trace metal contamination is a concern (e.g., late-stage pharma intermediates), organocatalytic reduction of 3-phenyl-2-butenal is the preferred route.

Mechanistic Causality

This route employs a chiral amine catalyst (MacMillan type) which forms an iminium ion intermediate with the substrate. This lowers the LUMO of the system, facilitating hydride transfer from a Hantzsch ester. The geometry of the chiral amine blocks one face of the iminium, ensuring enantioselective hydride attack at the

Experimental Protocol

Target: (R)-3-Phenylbutyraldehyde

-

Substrate: 3-Phenyl-2-butenal (Cinnamaldehyde derivative)

-

Catalyst: (2S,5S)-5-benzyl-2-tert-butylimidazolidinone (20 mol%)

-

Reductant: Hantzsch Ester (1.1 equiv)

-

Solvent:

or THF

Step-by-Step Workflow:

-

Setup: Charge a vial with (2S,5S)-imidazolidinone salt (TFA salt) and the solvent.

-

Addition: Add 3-phenyl-2-butenal to the solution. Stir for 5 minutes to allow iminium formation.

-

Reduction: Add Hantzsch ester in one portion.

-

Incubation: Stir at -20°C for 24 hours. Lower temperatures generally improve

. -

Workup: Direct filtration through a silica plug to remove the catalyst and pyridine byproduct.

-

Isolation: Concentrate in vacuo. The product is often pure enough for subsequent steps; otherwise, distill under reduced pressure.

Analytical Validation & Data Comparison

To validate the synthesis, Chiral HPLC is required. Standard reverse-phase methods will not separate enantiomers.

Analytical Method:

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (

mm). -

Mobile Phase: Hexane / Isopropanol (98:2).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

Comparative Performance Data[1]

| Feature | Rh-Catalyzed (Route A) | Organocatalytic (Route B) |

| Enantiomeric Excess ( | 94% - 99% | 90% - 96% |

| Yield | High (>85%) | Moderate (70-80%) |

| Reaction Time | 6 - 12 Hours | 24 - 48 Hours |

| Scalability | Excellent (kg scale) | Good (g scale) |

| Cost Driver | Rhodium Catalyst | Chiral Amine / Hantzsch Ester |

| Impurity Profile | Trace Metal (requires scavenging) | Pyridine byproducts |

Workflow Visualization: Route Selection

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on downstream constraints.

References

-

Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to

-Unsaturated Carbonyl Compounds.[1] Journal of the American Chemical Society.[2][3] -

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society.[2][3] (Foundational work for imidazolidinone catalysts).

-

Sigma-Aldrich. (2024).[4] 3-Phenylbutyraldehyde Product Specification and Safety Data Sheet.

-

Phenomenex. (2023). Chiral HPLC Separation Strategies: A Guide to Column Selection.

Sources

An In-Depth Technical Guide to the Reaction Mechanisms Involving 3-Phenylbutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylbutyraldehyde, a chiral aldehyde with the chemical formula C10H12O, is a versatile molecule of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a phenyl group at the beta-position relative to the carbonyl group, imparts unique reactivity and stereochemical properties. This guide provides a comprehensive overview of the core reaction mechanisms involving 3-phenylbutyraldehyde, offering insights into its synthesis, functional group transformations, and applications as a key building block in the development of pharmaceuticals. The content herein is curated to provide not just procedural details but also the underlying mechanistic principles and the rationale behind experimental choices, ensuring a thorough understanding for researchers and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of 3-Phenylbutyraldehyde's physical and spectroscopic characteristics is paramount for its effective utilization in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C10H12O | [3] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 93-94 °C at 16 mmHg | [4] |

| Density | 0.997 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.5179 | [5] |

Spectroscopic Data Summary:

| Spectroscopy | Key Features | Source |

| ¹H NMR | Signals corresponding to aromatic protons, the aldehydic proton, and the aliphatic chain protons. | [1] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons. | [6] |

| IR Spectroscopy | Characteristic C=O stretching frequency for the aldehyde group. | [1] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [1] |

Section 1: Synthesis of 3-Phenylbutyraldehyde

The synthesis of 3-Phenylbutyraldehyde can be approached through various routes, with the Claisen-Schmidt condensation followed by selective hydrogenation being a common and efficient method. This two-step process allows for the construction of the carbon skeleton and subsequent saturation to yield the target aldehyde.[7]

Claisen-Schmidt Condensation to form 3-Phenyl-2-butenal

The initial step involves the base-catalyzed condensation of benzaldehyde with propanal. This reaction, a type of crossed aldol condensation, forms the α,β-unsaturated aldehyde, 3-phenyl-2-butenal.[7] The base facilitates the deprotonation of the α-carbon of propanal to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the conjugated system.

Caption: Mechanism of Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of 3-Phenyl-2-butenal [7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and propanal (1.2 equivalents) in ethanol.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (10%) to the stirred mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde spot disappears.

-

Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with diethyl ether.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-phenyl-2-butenal.

Selective Hydrogenation to 3-Phenylbutyraldehyde

The second step involves the selective reduction of the carbon-carbon double bond of the α,β-unsaturated aldehyde intermediate without reducing the aldehyde functionality. This is typically achieved through catalytic hydrogenation using a suitable catalyst such as Palladium on carbon (Pd/C).[8]

Caption: Selective Hydrogenation of 3-Phenyl-2-butenal.

Experimental Protocol: Synthesis of 3-Phenylbutyraldehyde [8]

-

Catalyst and Substrate: In a hydrogenation vessel, dissolve the crude 3-phenyl-2-butenal in a suitable solvent such as ethanol. Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 2-5 bar) and stir the mixture at a controlled temperature (e.g., 55-75 °C).[8]

-

Reaction Monitoring: Monitor the reaction by gas chromatography (GC) or TLC for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude 3-Phenylbutyraldehyde can be further purified by vacuum distillation.

Section 2: Core Reaction Mechanisms

3-Phenylbutyraldehyde, as a typical aldehyde, undergoes a variety of fundamental organic reactions. Understanding these mechanisms is crucial for its application in multi-step syntheses.

Aldol Condensation

Aldol condensations are powerful carbon-carbon bond-forming reactions. 3-Phenylbutyraldehyde can act as both an electrophile and, upon deprotonation, a nucleophile (enolate). A common example is the reaction with a ketone like acetone under basic conditions.[9]

Mechanism:

-

Enolate Formation: A base (e.g., NaOH) removes an acidic α-proton from acetone to form a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-Phenylbutyraldehyde.

-

Protonation: The resulting alkoxide is protonated by a protic solvent (e.g., water or ethanol) to form a β-hydroxy ketone.

-

Dehydration: Under heating or acidic/basic conditions, the β-hydroxy ketone can dehydrate to form an α,β-unsaturated ketone.

Caption: Base-Catalyzed Aldol Condensation.

Experimental Protocol: Aldol Condensation with Acetone [10]

-

Reaction Setup: In a round-bottom flask, dissolve 3-Phenylbutyraldehyde (1 equivalent) in an excess of acetone.

-

Base Addition: Slowly add an aqueous solution of potassium hydroxide or sodium hydroxide while stirring.[10]

-

Reaction and Work-up: Stir the mixture for a specified time, then add water to precipitate the product.[10]

-

Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[10]

Oxidation to 3-Phenylbutanoic Acid

Aldehydes are readily oxidized to carboxylic acids.[11] Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid.[12] The oxidation of 3-Phenylbutyraldehyde yields 3-phenylbutanoic acid, a valuable synthetic intermediate.

Mechanism (with KMnO₄):

The reaction mechanism with potassium permanganate is complex and involves the formation of a manganese-containing intermediate which then collapses to form the carboxylic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Reaction Setup: Dissolve 3-Phenylbutyraldehyde in a suitable solvent like acetone or a mixture of t-butanol and water buffered with NaH₂PO₄.[13]

-

Oxidant Addition: Slowly add a solution of potassium permanganate in water to the aldehyde solution at a controlled temperature (e.g., 0-10 °C).

-

Reaction Monitoring: The disappearance of the purple color of the permanganate indicates the progress of the reaction.

-

Work-up: After the reaction is complete, the manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude 3-phenylbutanoic acid can be purified by recrystallization.

Reduction to 3-Phenylbutanol

Aldehydes are easily reduced to primary alcohols.[14] Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation. The reduction of 3-Phenylbutyraldehyde yields 3-phenylbutanol.

Mechanism:

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide.[14]

Caption: Reduction of an Aldehyde with NaBH₄.

Experimental Protocol: Reduction with Sodium Borohydride [15]

-

Reaction Setup: Dissolve 3-Phenylbutyraldehyde in a protic solvent like methanol or ethanol in a round-bottom flask.

-

Reductant Addition: Cool the solution in an ice bath and slowly add sodium borohydride in small portions.

-

Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature. Quench the reaction by slowly adding dilute hydrochloric acid or aqueous ammonium chloride.[15]

-

Work-up: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-phenylbutanol, which can be purified by distillation or chromatography.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[16] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). For instance, reacting 3-Phenylbutyraldehyde with methyltriphenylphosphonium bromide in the presence of a strong base would yield 3-phenyl-1-butene.

Mechanism:

-

Ylide Formation: The phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium or sodium hydride) to form the phosphorus ylide.

-

Cycloaddition: The nucleophilic ylide attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which then cyclizes to an oxaphosphetane.[17]

-

Elimination: The oxaphosphetane decomposes to give the alkene and triphenylphosphine oxide. The formation of the strong P=O bond is the driving force for this step.[17]

Caption: The Wittig Reaction Mechanism.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide [17]

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and add a strong base like potassium tert-butoxide.[17] Stir until the ylide forms (indicated by a color change).

-

Aldehyde Addition: Slowly add a solution of 3-Phenylbutyraldehyde in anhydrous THF to the ylide solution at 0 °C.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until complete (monitored by TLC). Quench the reaction with water and extract the product with pentane.

-

Purification: Filter the organic extract through a pad of silica gel to remove triphenylphosphine oxide and concentrate the filtrate to obtain the alkene.[18]

Grignard Reaction

Grignard reagents (R-MgX) are strong nucleophiles that readily add to the carbonyl group of aldehydes to form secondary alcohols upon acidic workup.[15] The reaction of 3-Phenylbutyraldehyde with a Grignard reagent, such as methylmagnesium bromide, would produce 4-phenyl-2-pentanol.

Mechanism:

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation in an acidic workup yields the secondary alcohol.[15]

Caption: Grignard Reaction with an Aldehyde.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide [16]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of 3-Phenylbutyraldehyde in anhydrous diethyl ether.

-

Grignard Addition: Cool the flask in an ice bath and slowly add a solution of methylmagnesium bromide in diethyl ether via a dropping funnel.

-

Reaction and Work-up: After the addition, allow the reaction to stir at room temperature. Carefully quench the reaction by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting alcohol can be purified by distillation or chromatography.

Section 3: Application in Drug Development

3-Phenylbutyraldehyde and its derivatives serve as important precursors in the synthesis of various pharmaceutically active compounds. Its chiral nature, in particular, makes it a valuable starting material for the enantioselective synthesis of drugs.

Precursor to Baclofen Analogues

Baclofen, a muscle relaxant and antispasmodic agent, is a GABA agonist.[19] The synthesis of Baclofen and its analogues often involves intermediates that can be derived from 3-phenylbutyraldehyde. For instance, the core structure of 4-amino-3-(4-chlorophenyl)butanoic acid (the chemical name for Baclofen) shares a similar phenyl-substituted butane backbone.[20] Synthetic strategies can utilize 3-phenylbutyraldehyde as a starting point to introduce the amino and carboxylic acid functionalities at the appropriate positions.

One plausible synthetic route could involve the conversion of 3-Phenylbutyraldehyde to a suitable intermediate, such as a nitrile or a malonic ester derivative, which can then be further elaborated to introduce the amino group and form the final Baclofen analogue. The stereocenter at the 3-position of 3-Phenylbutyraldehyde can be controlled through asymmetric synthesis, leading to the desired enantiomer of the final drug product.[21]

Caption: Synthetic Pathway to Baclofen Analogues.

Conclusion

3-Phenylbutyraldehyde is a valuable and versatile chemical entity with a rich reaction chemistry. Its ability to undergo a wide range of transformations, including carbon-carbon bond-forming reactions, oxidations, and reductions, makes it a key building block in organic synthesis. The presence of a chiral center further enhances its utility, particularly in the asymmetric synthesis of complex molecules and pharmaceutically active compounds. This guide has provided a detailed overview of the fundamental reaction mechanisms involving 3-Phenylbutyraldehyde, complete with experimental protocols and mechanistic insights, to aid researchers and scientists in harnessing the full potential of this important molecule in their synthetic endeavors.

References

-

Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

-

Sciencemadness. (2020). Oxidation of aldehydes to carboxylic acids?. Retrieved from [Link]

-

GeeksforGeeks. (2023). Oxidation of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylbutanal. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylbutanal, (R)-. Retrieved from [Link]

-

SIELC Technologies. (2018). 3-Phenylbutyraldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

-

Brieflands. (n.d.). Synthesis of Baclofen; an Alternative Approach. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Google Patents. (n.d.). WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate.

-

MDPI. (n.d.). Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method. Retrieved from [Link]

-

University of California, Berkeley. (2014). The Wittig Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

UC Berkeley College of Chemistry. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (2025). The aldol condensation of lupane 30-aldehydes with acetone. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). The reduction of aldehydes and ketones. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). (3R)-3-Phenylbutanal. Retrieved from [Link]

-

MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section B. (2022). Green and Efficient Synthesis of Baclofen. Retrieved from [Link]

-

Colorado State University. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Carleton College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

University of California, Berkeley. (2014). The Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylbutanal, (S)-. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. Retrieved from [Link]

-

Winthrop University. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

Sources

- 1. 3-Phenylbutanal | C10H12O | CID 85979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenylbutyraldehyde | SIELC Technologies [sielc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Phenylbutyraldehyde 97 16251-77-7 [sigmaaldrich.com]

- 5. bohr.winthrop.edu [bohr.winthrop.edu]

- 6. 3-Phenylbutanal, (R)- | C10H12O | CID 10877278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. amherst.edu [amherst.edu]

- 10. magritek.com [magritek.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. www1.udel.edu [www1.udel.edu]

- 19. brieflands.com [brieflands.com]

- 20. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]

- 21. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]

Stability and Degradation Profile of 3-Phenylbutyraldehyde

Technical Guide | Version 1.0 [1]

Executive Summary

3-Phenylbutyraldehyde (CAS 16251-77-7), also known as Trifernal or

This guide provides a mechanistic analysis of these instability vectors, establishing a self-validating control strategy for researchers. The core directive is simple: Prevent the radical chain initiation of the carbonyl hydrogen to maintain integrity.

Physicochemical Baseline & Reactivity Scope

To control degradation, one must first understand the molecular vulnerabilities.[1]

| Property | Value | Critical Implication |

| CAS Number | 16251-77-7 | Unique identifier for regulatory filing.[1][2] |

| Molecular Structure | Contains a benzylic-like motif (though separated by a methylene) and an oxidizable aldehyde.[1] | |

| Chirality | 1 Chiral Center (C3) | Susceptible to racemization under strong basic conditions via enolization.[1] |

| Boiling Point | 93-94°C (16 mmHg) | Volatile; loss of material possible during concentration.[1] |

| Flash Point | ~96°C (206°F) | Combustible; requires grounding during transfer.[1] |

| Solubility | Organic solvents, oils | Lipophilic; requires reverse-phase or GC analysis.[1] |

Structural Vulnerabilities[1]

-

The Carbonyl Hydrogen (C1): The bond dissociation energy (BDE) of the formyl C-H bond is relatively low (~87 kcal/mol), making it the primary site for radical abstraction and autoxidation.[1]

-

The Alpha-Protons (C2): The protons adjacent to the carbonyl are acidic (

).[1] Base-catalyzed removal leads to enolate formation, the precursor for aldol condensation (dimerization).[1]

Degradation Mechanisms: The Core Pathways

Understanding how 3-Phenylbutyraldehyde degrades allows for precise mitigation.[1] The two dominant pathways are Autoxidation and Aldol Condensation .[1]

Pathway A: Radical Autoxidation (The "Air" Threat)

Exposure to atmospheric oxygen initiates a radical chain reaction.[1] This is the most common degradation mode observed in storage.[1]

-

Initiation: Trace metal ions or UV light generate a radical that abstracts the formyl hydrogen.[1]

-

Propagation: The acyl radical reacts with

to form a peracid radical, which abstracts hydrogen from another aldehyde molecule.[1] -

Termination: Formation of 3-Phenylbutyric acid (solid precipitate or viscous impurity) and potentially peracids (safety hazard).[1]

Pathway B: Aldol Condensation (The "Base/Heat" Threat)

Under basic conditions or prolonged heating, the molecule self-reacts.[1]

-

Mechanism: An enolate ion attacks the carbonyl of a second molecule.[1]

-

Result: Formation of a

-hydroxy aldehyde dimer, which often dehydrates to an

Visualization of Degradation Logic

The following diagram maps the causality of these pathways.

Figure 1: Mechanistic divergence of 3-Phenylbutyraldehyde degradation based on environmental stress factors.[1]

Stability Profiling & Stress Testing

To validate the stability of your specific lot, perform the following stress tests. This protocol is designed to force degradation to identify impurity retention times.[1]

| Stress Condition | Protocol | Expected Degradant | Analytical Target |

| Oxidative Stress | Sparge with | 3-Phenylbutyric Acid | HPLC-UV (Acid is polar) |

| Thermal Stress | Heat neat liquid to 60°C for 24h under | Aldol Dimers / Polymers | GC-MS (High MW shift) |

| Photolytic Stress | Expose to UV-VIS light (ICH Q1B) for 24h.[1] | Radical species / Color change | Visual / GC-MS |

| Hydrolytic (pH) | Emulsify in pH 9.0 buffer for 4h. | Aldol condensation products | HPLC-UV |

Expert Insight: 3-Phenylbutyraldehyde is relatively stable to water (hydrolysis) compared to esters, but it is highly sensitive to base.[1] Avoid washing organic layers containing this aldehyde with strong bases (e.g., NaOH) during workup; use Bicarbonate instead.[1]

Analytical Methodologies

A dual-method approach is required. GC-MS is superior for the volatile aldehyde and non-polar dimers, while HPLC is necessary to quantify the non-volatile carboxylic acid degradant.[1]

Workflow Diagram

Figure 2: Orthogonal analytical strategy for complete impurity profiling.

Recommended GC Parameters

-

Column: Agilent DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium @ 1.0 mL/min.[1]

-

Oven: 50°C (hold 2 min)

10°C/min -

Detection: EI-MS (70 eV).[1] Look for parent ion m/z 148 and tropylium ion m/z 91 .[1]

Storage & Handling Protocols (The "Trust" System)

To ensure the integrity of the material for drug development usage, follow this strict protocol.

-

Inert Atmosphere (Critical): Always store under a blanket of Nitrogen (

) or Argon.[1] Oxygen scavenging packets are recommended for secondary containment.[1] -

Temperature Control: Store at 2°C – 8°C . While the material is liquid at room temperature, refrigeration significantly slows autoxidation kinetics.[1]

-

Container Type: Use Amber Borosilicate Glass with Teflon-lined caps. Avoid polyethylene containers for long-term storage as aldehydes can permeate or leach plasticizers.[1]

-

Peroxide Testing: Before distilling or heating aged material, test for peroxides using KI starch paper.[1] If positive, treat with a reducing agent (e.g., sodium bisulfite wash) before processing to prevent explosion risk.[1]

References

-

PubChem. 3-Phenylbutanal | C10H12O | CID 85979 - Structure, Chemical Properties, and Safety.[1] National Library of Medicine.[1] Available at: [Link][1]

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] (General guidance on stress testing protocols applied in Section 4).

-

Research Institute for Fragrance Materials (RIFM). Safety Assessment of 3-Phenylbutanal.[1][3] (Cited regarding sensitization and general stability in formulation).

Sources

3-Phenylbutyraldehyde: Technical Synthesis, Properties, and Applications

Executive Summary

3-Phenylbutyraldehyde (CAS 16251-77-7), commercially known as Trifernal® (Firmenich), is a structural isomer of phenylpropyl aldehydes characterized by a potent, diffusive green-floral odor profile reminiscent of hyacinth and crushed foliage. Beyond its established role in perfumery, this molecule has emerged as a critical probe substrate in pharmaceutical research for Cytochrome P450 kinetic studies and as a versatile chiral building block for the enantioselective synthesis of bioactive amines.

This guide provides a rigorous technical analysis of 3-phenylbutyraldehyde, detailing its historical emergence, industrial synthesis via Lewis acid-catalyzed hydroalkylation, and its evolving utility in asymmetric catalysis.

Discovery and Historical Context

The "Green" Revolution in Fragrance Chemistry

The commercial history of 3-phenylbutyraldehyde is inextricably linked to the mid-20th-century drive to synthesize stable, potent "green" notes. While the discovery of cis-3-hexenol (Leaf Alcohol) in the 1940s set the standard for natural green notes, the fragrance industry sought synthetic analogs with greater stability and substantivity.

-

1960s-1970s: Firmenich SA, a leader in terpene and aldehyde chemistry, introduced Trifernal® . It filled a specific olfactory gap: providing a fresh, "stem-like" green note that persists into the heart of a fragrance, unlike the highly volatile leaf alcohols.

-

Structural Significance: Unlike its linear cousin 3-phenylpropanal (Hydrocinnamaldehyde), the introduction of a methyl group at the

-position creates a chiral center. This branching significantly increases steric bulk, altering both the volatility and the receptor-binding affinity, resulting in a sharper, more diffusive profile.

Pharmaceutical Emergence

In the late 20th and early 21st centuries, 3-phenylbutyraldehyde transitioned from a pure fragrance ingredient to a tool in biocatalysis. Its simple chiral structure (

-

Transaminases: For conversion into chiral amines.

-

Cytochrome P450: As a probe substrate to measure oxidation kinetics in drug metabolism studies.

Chemical Properties and Specifications

The following data represents standard industrial specifications for high-purity 3-phenylbutyraldehyde.

| Property | Value / Description |

| IUPAC Name | 3-Phenylbutanal |

| CAS Number | 16251-77-7 |

| Molecular Formula | |

| Molecular Weight | 148.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Green, Hyacinth, Rosy, Earthy, Powerful |

| Density | 0.997 g/mL at 25 °C |

| Boiling Point | 93-94 °C at 16 mmHg |

| Refractive Index ( | 1.5179 |

| Flash Point | 96.7 °C (Closed Cup) |

| LogP | ~2.38 |

| Solubility | Insoluble in water; soluble in alcohol, paraffin oil |

Technical Synthesis Protocols

Industrial Route: Friedel-Crafts Hydroalkylation

The dominant industrial route involves the conjugate addition of benzene to crotonaldehyde. This method is preferred for its atom economy and the availability of low-cost feedstock.

Reaction Logic:

The reaction utilizes a Lewis acid catalyst (typically

Step-by-Step Protocol:

-

Catalyst Preparation: Anhydrous Aluminum Chloride (

, 1.1 eq) is suspended in excess dry Benzene (acting as both reactant and solvent).-

Critical Control: The system must be kept strictly anhydrous to prevent hydrolysis of the Lewis acid.

-

-

Addition: Crotonaldehyde (2-butenal, 1.0 eq) is added dropwise at 0-5°C.

-

Causality: Low temperature prevents polymerization of the crotonaldehyde and minimizes polyalkylation side products.

-

-

Reaction: The mixture is stirred at ambient temperature (20-25°C) for 3-5 hours. The

coordinates to the carbonyl oxygen, increasing the electrophilicity of the -

Quenching: The complex is hydrolyzed by pouring onto crushed ice/HCl mixture.

-

Workup: The organic layer is separated, washed with brine and

, dried over -

Purification: Fractional distillation under reduced pressure (approx. 15 mmHg) yields the product.

Mechanism Visualization:

Figure 1: Mechanistic pathway for the Friedel-Crafts hydroalkylation of crotonaldehyde with benzene.[1]

Advanced Enantioselective Synthesis (Pharma Grade)

For pharmaceutical applications requiring chiral purity (e.g., (S)-3-phenylbutanal), the industrial Friedel-Crafts route (which yields a racemate) is insufficient.

Method: Asymmetric Hydrogenation or Biocatalytic Resolution.

-

Substrate: 3-Phenylbutenal (derived from aldol condensation of acetophenone and acetaldehyde, followed by dehydration).

-

Catalyst: Rhodium (Rh) complex with chiral phosphine ligands (e.g., BINAP) or Iridium-based catalysts.

-

Outcome: >95% Enantiomeric Excess (ee).

Applications and Self-Validating Workflows

Fragrance Formulation: The "Trifernal" Effect

In perfumery, 3-phenylbutyraldehyde is used to impart "lift" to floral bouquets. It is particularly effective in:

-

Hyacinth/Lilac bases: Where it mimics the green, sap-like aspect of the natural flower.

-

Schiff Bases: Reacts with Methyl Anthranilate to form a stable Schiff base with a green-orange blossom odor, increasing substantivity on fabric (detergent applications).

Pharmaceutical Intermediates: Chiral Amine Synthesis

3-Phenylbutyraldehyde serves as a precursor for 3-phenylbutylamine, a pharmacophore found in various NK1 antagonists and calcium channel blockers.

Experimental Workflow: Transaminase Screening

To synthesize chiral amines from this aldehyde, researchers utilize

-

Substrate: 3-Phenylbutyraldehyde (50 mM).

-

Amine Donor: Isopropylamine (1 M).

-

Enzyme: Chromobacterium violaceum Transaminase (Cv-TA).

-

Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).

-

Validation: HPLC analysis on a Chiralpak column to determine conversion and enantiomeric excess.

Figure 2: Biocatalytic conversion of 3-phenylbutyraldehyde to chiral amines.

Safety and Toxicology (RIFM/GHS)

-

GHS Classification: Warning.

-

H317: May cause an allergic skin reaction.

-

Handling: Standard organic synthesis PPE (gloves, goggles, fume hood).

-

Sensitization: RIFM (Research Institute for Fragrance Materials) has identified it as a potential sensitizer; use levels in consumer products are regulated by IFRA standards (typically restricted to <1% in final leave-on products depending on category).

References

-

Firmenich SA. (1992). Fragrance ingredient (Trifernal).[2][3] U.S. Patent 5,155,095. Link

-

PubChem. (2023).[1] 3-Phenylbutanal Compound Summary. National Center for Biotechnology Information. Link

-

Bedoukian, P. Z. (1967). Perfumery and Flavoring Synthetics.[2] Elsevier Publishing. (Foundational text on aldehyde synthesis).

-

Ranu, B. C., et al. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones. Journal of Organic Chemistry. Link (Cited for use of 3-phenylbutanal in heterocycle synthesis).

-

Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of 3-Phenylbutanal. Link

Sources

The Solubility Profile of 3-Phenylbutyraldehyde: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 3-Phenylbutyraldehyde, a key intermediate and fragrance component. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond simple data presentation to offer a foundational understanding of the principles governing its solubility and provides actionable protocols for its empirical determination.

Introduction: Understanding the Importance of 3-Phenylbutyraldehyde's Solubility

3-Phenylbutyraldehyde, with its characteristic powerful green and hyacinth-like odor, is a valuable aromatic aldehyde.[1][2] Its applications span the fragrance and flavor industries, and it serves as a versatile reactant in chemical research and pharmaceutical studies.[1][3] Notably, it has been used to investigate the kinetics of cytochrome P450 enzymes, which are crucial in drug metabolism.[3][4] For formulators, medicinal chemists, and process chemists, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing stable formulations, and predicting its behavior in biological systems.

This guide will delve into the physicochemical properties of 3-Phenylbutyraldehyde that dictate its solubility, explore theoretical principles, and present practical, validated methods for solubility assessment.

Physicochemical Properties of 3-Phenylbutyraldehyde

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for 3-Phenylbutyraldehyde are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [5] |

| Molecular Weight | 148.20 g/mol | [4][6] |

| Appearance | Liquid | [1][4] |

| Density | 0.997 g/mL at 25 °C | [1][4] |

| Boiling Point | 93-94 °C at 16 mmHg | [1][4] |

| Water Solubility | 2 g/L at 20 °C | [1][5] |

| LogP (octanol-water partition coefficient) | 1.9 at 30 °C | [1][5] |

The structure of 3-Phenylbutyraldehyde features a non-polar phenyl ring and a hydrocarbon chain, along with a polar aldehyde functional group. This amphiphilic nature is central to its solubility behavior. The aldehyde group can act as a hydrogen bond acceptor, while the phenyl ring and alkyl chain contribute to its lipophilicity.[7] The LogP value of 1.9 indicates a moderate lipophilicity, suggesting it will have a preference for non-polar environments over water, though it retains some aqueous solubility.[1][5]

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction.[7][8] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

The Role of Polarity

The overall polarity of a molecule is a balance between its polar and non-polar components.

-

Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and often engage in hydrogen bonding. They are effective at dissolving polar solutes.

-

Non-polar Solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker London dispersion forces. They are ideal for dissolving non-polar solutes.

3-Phenylbutyraldehyde, with its polar aldehyde group and a significant non-polar hydrocarbon backbone, is expected to exhibit miscibility with a range of solvents. Its solubility in highly polar solvents like water is limited, as evidenced by its measured water solubility of 2 g/L.[1][5] Conversely, it is predicted to be highly soluble in non-polar and moderately polar organic solvents that can effectively solvate its phenyl and alkyl components.[7]

Hydrogen Bonding

The aldehyde oxygen in 3-Phenylbutyraldehyde can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like water and alcohols. However, it lacks a hydrogen bond donor, which limits its ability to form the extensive hydrogen-bonded networks that characterize highly water-soluble compounds.

Predicted Solubility of 3-Phenylbutyraldehyde in Common Solvents

Based on the principles of "like dissolves like" and the physicochemical properties of 3-Phenylbutyraldehyde, the following table provides a predicted solubility profile in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low (Slightly Soluble) | The large non-polar phenyl and alkyl groups outweigh the polarity of the single aldehyde group. |

| Methanol | Polar Protic | Soluble | The short alkyl chain of methanol allows for effective solvation of both the polar aldehyde and the non-polar parts of the molecule. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol can effectively solvate 3-Phenylbutyraldehyde. |

| Acetone | Polar Aprotic | Very Soluble | Acetone's polarity is well-suited to dissolve molecules with both polar and non-polar characteristics. |

| Dichloromethane | Polar Aprotic | Very Soluble | A good solvent for a wide range of organic compounds, its polarity is intermediate and effective for 3-Phenylbutyraldehyde. |

| Diethyl Ether | Slightly Polar | Very Soluble | The ether's slight polarity and hydrocarbon nature make it an excellent solvent for moderately lipophilic compounds. |

| Toluene | Non-polar | Very Soluble | The aromatic nature of toluene will have strong favorable interactions with the phenyl ring of 3-Phenylbutyraldehyde. |

| Hexane | Non-polar | Soluble | The non-polar nature of hexane will readily dissolve the lipophilic portions of the molecule. |

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of 3-Phenylbutyraldehyde, the shake-flask method, as outlined in OECD Guideline 105, is a robust and widely accepted approach, particularly for substances with solubilities above 0.01 g/L.[9][10][11]

The Shake-Flask Method (OECD 105)

This method involves equilibrating a surplus of the test substance with the chosen solvent and then measuring the concentration of the dissolved substance in a saturated solution.[9][11]

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation: To a flask with a known volume of the solvent (e.g., 100 mL), add an excess amount of 3-Phenylbutyraldehyde. The excess is crucial to ensure that a saturated solution is formed. The flask should be securely sealed to prevent solvent evaporation.

-

Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 20 ± 0.5 °C).[9] Agitate the mixture for a sufficient time to reach equilibrium. A preliminary study can determine the time to equilibrium, but 24 to 48 hours is typical.[12]

-

Phase Separation: After equilibration, allow the mixture to stand to let undissolved material settle. To ensure complete separation of the saturated solution from the excess solute, centrifuge the sample or filter it through a membrane filter that does not adsorb the test substance.[10]

-

Analysis: Carefully take an aliquot of the clear, saturated solution. Determine the concentration of 3-Phenylbutyraldehyde in the aliquot using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Qualitative Solubility Classification

For rapid screening and classification, a qualitative assessment of solubility can be performed. This can help to place the compound into a specific solubility class.[13][14]

Diagram of Qualitative Solubility Testing Workflow

Sources

- 1. 3-PHENYLBUTYRALDEHYDE CAS#: 16251-77-7 [m.chemicalbook.com]

- 2. 3-Phenylbutanal | The Fragrance Conservatory [fragranceconservatory.com]

- 3. lookchem.com [lookchem.com]

- 4. 3-苯基丁醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-PHENYLBUTYRALDEHYDE | 16251-77-7 [chemicalbook.com]

- 6. 3-Phenylbutanal | C10H12O | CID 85979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. chem.ws [chem.ws]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. filab.fr [filab.fr]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

- 13. scribd.com [scribd.com]

- 14. chemistrysh.com [chemistrysh.com]

Advanced Chemical Intermediates: 3-Phenylbutyraldehyde

Synthesis, Asymmetry, and Pharmaceutical Utility

Chemical Identity & Strategic Value

3-Phenylbutyraldehyde (CAS: 16251-77-7 for racemate; 53531-19-4 for (S)-enantiomer) represents a critical junction between high-volume industrial chemistry and high-precision pharmaceutical synthesis. Known commercially in the fragrance industry as Trifernal for its powerful green, hyacinth-like olfactory profile, its role in drug development is far more sophisticated.

Structurally, the molecule features a chiral center at the C3 position.[1] In medicinal chemistry, this chirality is non-negotiable.[1] The (S)-enantiomer, in particular, serves as a vital chiral synthon for constructing complex alkaloids, antidepressants, and hypotensive agents where the spatial arrangement of the phenyl group dictates receptor binding affinity. Unlike simple aldehydes, the steric bulk of the phenyl group at the beta-position creates unique challenges—and opportunities—for asymmetric induction.[1]

| Property | Specification |

| IUPAC Name | 3-Phenylbutanal |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Boiling Point | 93-94 °C @ 16 mmHg |

| Chirality | C3 Center (R/S) |

| Key Hazard | Skin Sensitizer (H317) |

Synthetic Methodologies: The Route to Asymmetry

The synthesis of 3-Phenylbutyraldehyde bifurcates into two distinct philosophies: the Industrial Route (Hydroformylation) and the Precision Route (Asymmetric Conjugate Addition).

Method A: Industrial Hydroformylation (The Volume Approach)

The industrial standard involves the rhodium-catalyzed hydroformylation of α-methylstyrene . While atom-economical, this route struggles with regioselectivity (branched vs. linear isomers) and enantiocontrol.

-

Substrate: α-Methylstyrene

-

Challenge: Controlling the iso (desired) vs. n (linear) ratio and preventing hydrogenation of the olefin. Recent advancements utilize hybrid phosphate promoters to stabilize the Rh-species and enhance branched selectivity.

Method B: Asymmetric Conjugate Addition (The Pharma Approach)

For drug development, where enantiomeric excess (ee) >95% is required, the Rhodium-Catalyzed Asymmetric 1,4-Addition is the gold standard. This method couples phenylboronic acid with crotonaldehyde.[1] It is superior because it constructs the chiral center directly under the influence of a chiral ligand (e.g., BINAP), avoiding difficult resolutions later.

Mechanism:

-

Transmetalation: Phenyl group transfers from Boron to the Chiral Rhodium complex.[1]

-

Insertion: The phenyl-Rh species inserts into the C=C double bond of crotonaldehyde.

-

Hydrolysis: The resulting oxo-π-allyl species is hydrolyzed to release the product and regenerate the catalyst.

Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition of phenylboronic acid to crotonaldehyde.

Pharmaceutical Applications

3-Phenylbutyraldehyde acts as a "chiral hinge" in drug design. Its primary utility lies in its ability to be converted into chiral γ-aryl amines and β-aryl acids .

Key Reaction Pathways:

-

Reductive Amination: Reaction with primary/secondary amines followed by reduction (NaBH₄ or H₂/Pd) yields 3-phenylbutylamines .[1] These motifs are prevalent in antihistamines and calcium channel blockers.[1]

-

Oxidation: Conversion to (S)-3-phenylbutyric acid , a structural analog of neurotransmitters and a precursor to β-blocker intermediates.

-

Indole Synthesis: Fischer indole synthesis using 3-phenylbutyraldehyde yields 3-substituted indoles, relevant for serotonin receptor modulators (e.g., tryptamine analogs).

Data Summary: Comparative Utility

| Transformation | Reagent | Product Class | Therapeutic Relevance |

| Reductive Amination | R-NH₂ / NaBH(OAc)₃ | Chiral Amines | CNS active agents, Antimuscarinics |

| Oxidation | NaClO₂ / H₂O₂ | β-Aryl Acids | Metabolic regulators, Phenibut analogs |

| Strecker Synthesis | TMSCN / NH₃ | α-Amino Acids | Non-natural amino acid building blocks |

Detailed Experimental Protocol

Protocol: Asymmetric Synthesis of (S)-3-Phenylbutyraldehyde Objective: Synthesis of high-ee (S)-3-phenylbutyraldehyde via Rh-catalyzed conjugate addition.[3]

Reagents:

-

Phenylboronic acid (1.5 equiv)[1]

-

Crotonaldehyde (1.0 equiv)[1]

-

[Rh(acac)(C₂H₄)₂] (3 mol%)[1]

-

(S)-BINAP (3 mol%)

-

K₂CO₃ (0.5 equiv, 1.5M aqueous solution)

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Catalyst Formation (In-Situ):

-

In a glovebox or under Argon, charge a Schlenk flask with [Rh(acac)(C₂H₄)₂] and (S)-BINAP.

-

Add degassed 1,4-dioxane. Stir at ambient temperature for 15 minutes until a clear orange/red solution forms (active Rh-BINAP species).

-

-

Substrate Addition:

-

Reaction Initiation:

-

Add Crotonaldehyde dropwise to the mixture.[1]

-

Heat the reaction mixture to 60°C and stir for 12–16 hours.

-